N'-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide
Description
N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide is a hydrazone derivative known for its diverse applications in various scientific fields. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones. The presence of the 4-hydroxy-3-methoxybenzylidene moiety imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-14-16(12-13-19(20)25)15-23-24-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,25H,1H3,(H,24,26)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHUDFDSPEWKU-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,2-diphenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that inhibit enzymatic activities. In biological systems, it can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting metabolic pathways. The presence of the hydrazone group allows it to act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide
Uniqueness
N’-(4-hydroxy-3-methoxybenzylidene)-2,2-diphenylacetohydrazide is unique due to the presence of the 2,2-diphenylacetohydrazide moiety, which imparts distinct steric and electronic properties. This uniqueness enhances its ability to form stable complexes with metal ions and increases its potential as a pharmacologically active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
